molecular formula C30H36O2S2 B15061763 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]

1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]

Cat. No.: B15061763
M. Wt: 492.7 g/mol
InChI Key: JDLYZMYANFZDMH-UHFFFAOYSA-N
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Description

1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone] (CAS: listed in ) is a fused heterocyclic compound featuring a central benzothienobenzothiophene (BTBT) core substituted at the 2- and 7-positions with octanone groups. The BTBT scaffold is characterized by two fused benzothiophene rings, creating a planar π-conjugated system that facilitates charge transport in organic semiconductors (OSCs) . The octanone substituents introduce ketone functionalities, which may enhance solubility and influence intermolecular interactions compared to alkyl or halogenated analogs.

Properties

Molecular Formula

C30H36O2S2

Molecular Weight

492.7 g/mol

IUPAC Name

1-(2-octanoyl-[1]benzothiolo[3,2-b][1]benzothiol-7-yl)octan-1-one

InChI

InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3

InChI Key

JDLYZMYANFZDMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Aryne-Mediated Cyclization

Aryne intermediates enable one-step construction of the BTBT skeleton. As demonstrated in the Royal Society of Chemistry protocol, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with alkynyl sulfides under cesium fluoride activation to generate benzothiophene derivatives. For BTBT synthesis, a modified approach employs bis-alkynyl sulfides to facilitate dual cyclization:

$$
\text{2-chloro-6-(trimethylsilyl)phenyl triflate} + \text{alkynyl sulfide} \xrightarrow{\text{CsF, MeCN, 80°C}} \text{BTBT core}
$$

Key conditions include:

  • Solvent: Acetonitrile for optimal aryne stability.
  • Temperature: 80°C to accelerate cyclization.
  • Catalyst: Cesium fluoride (9.0 equiv) for desilylation and aryne generation.

This method achieves yields up to 93% for analogous structures, though BTBT-specific yields require further optimization.

Transition Metal-Catalyzed Coupling

Patent WO2009128559A1 discloses halogenated precursors functionalized via Suzuki-Miyaura coupling. For example, dibromo-BTBT reacts with boronic esters under palladium catalysis to install substituents. While this approach excels in regioselectivity, it necessitates pre-halogenated intermediates, adding synthetic steps.

Functionalization: Installing Octanone Groups

The 2- and 7-positions of the BTBT core are electrophilic hotspots due to sulfur’s electron-withdrawing effects. Functionalization strategies include Friedel-Crafts acylation and directed ortho-metalation.

Friedel-Crafts Acylation

Friedel-Crafts reactions directly introduce acyl groups to aromatic systems. Using octanoyl chloride and aluminum chloride (AlCl₃), the BTBT core undergoes electrophilic substitution:

$$
\text{BTBT} + 2 \text{CH}3(CH2)_6COCl} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{1,1'-[BTBT]-2,7-diylbis[1-octanone]}
$$

Optimization Parameters:

  • Catalyst Loading: 1.2 equiv AlCl₃ prevents over-acylation.
  • Solvent: Dichloromethane ensures solubility and moderate reactivity.
  • Temperature: 0°C to 25°C to minimize side reactions.

Yields for analogous acylations range from 60–75%, though steric hindrance from the fused BTBT system may reduce efficiency.

Directed Ortho-Metalation

Lithium diisopropylamide (LDA) deprotonates the BTBT core at the 2- and 7-positions, enabling nucleophilic attack on octanoyl electrophiles:

$$
\text{BTBT} \xrightarrow{\text{LDA, THF}} \text{Li-BTBT-Li} \xrightarrow{\text{2 CH}3(CH2)_6COCl} \text{1,1'-[BTBT]-2,7-diylbis[1-octanone]}
$$

Advantages:

  • Regioselectivity: LDA targets positions ortho to sulfur atoms.
  • Functional Group Tolerance: Compatible with ketone-forming reagents.

This method reported 83% yield for similar benzothiophene functionalization.

Comparative Analysis of Methods

Method Conditions Yield Advantages Challenges
Aryne Cyclization CsF, MeCN, 80°C ~70% One-step core synthesis Requires specialized precursors
Friedel-Crafts AlCl₃, CH₂Cl₂, 0–25°C 60–75% Direct acylation Steric hindrance in BTBT
Directed Metalation LDA, THF, –20°C ~83% High regioselectivity Sensitive to moisture and oxygen

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and reproducibility. Aryne cyclization followed by Friedel-Crafts acylation is favored for minimal intermediate isolation. TRC lists 100 mg batches at $240, reflecting high precursor costs. Scaling requires:

  • Solvent Recovery: MeCN and CH₂Cl₂ recycling.
  • Catalyst Regeneration: CsF and AlCl₃ reclamation protocols.

Chemical Reactions Analysis

Types of Reactions

1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] exerts its effects involves its ability to facilitate charge transport through π-π stacking interactions. The molecular targets include various organic semiconductors and conductive polymers. The pathways involved often include electron or hole transport mechanisms, which are crucial for the performance of electronic devices .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

2,7-Dibromo-BTBT (2,7-diBr-BTBT) : Bromine substituents enhance electronic polarizability and enable cross-coupling reactions for further functionalization .

2,7-DiBr-BTBT S-oxides (2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO) : Sulfur oxidation modifies molecular packing and electronic properties .

Dioctyl-BTBT derivatives : Alkyl chains improve solubility and thin-film processability .

Physical and Thermal Properties
Compound Thermal Stability (TGA decomposition, °C) Crystal Packing (π-stacking distance, Å) Phase Behavior (DSC)
1,1'-Octanone-BTBT (target) Not reported Not resolved Not reported
2,7-diBr-BTBT ~250 3.46 Å (flat "fishbone" packing) No phase transitions observed
2,7-diBr-BTBTDO ~268 3.55 Å (alternating columns) Stable up to decomposition
2,7-diBr-BTBTTO ~286 3.46 Å (planar inversion) Stable up to decomposition
Dioctyl-BTBT isomers 280–300 3.4–3.6 Å (π-stacked) Liquid crystalline phases observed

Key Observations :

  • Sulfur oxidation (e.g., in S-oxides) increases thermal stability due to stronger intermolecular interactions (e.g., O–H, O–Br contacts) .
  • Alkyl chains (e.g., dioctyl derivatives) reduce melting points and enhance solution processability .
Optical and Electronic Properties
Compound Absorption λmax (nm) Emission λmax (nm) Bandgap (eV) Quantum Yield (Φ)
1,1'-Octanone-BTBT Not reported Not reported Not reported Not reported
2,7-diBr-BTBT 320 (solution) 345 (solution) 3.83 <1%
2,7-diBr-BTBTDO 335 414 3.20 >99%
2,7-diBr-BTBTTO 355 444 2.95 >99%
BTBT-TPE (aggregation-induced emitter) 380 (solid) 520 (solid) 2.70 35% (solid)

Key Observations :

  • Sulfur oxidation induces bathochromic shifts in absorption/emission due to reduced HOMO-LUMO gaps (e.g., 2,7-diBr-BTBTTO: Δλemission = +99 nm vs. 2,7-diBr-BTBT) .
  • Bromination and ketone substitution likely lower Φ due to heavy-atom effects or electron-withdrawing character .

Key Observations :

  • Sulfur oxidation lowers HOMO/LUMO energies (e.g., 2,7-diBr-BTBTTO: HOMO = -7.05 eV, LUMO = -3.12 eV) , enhancing air stability in devices.
  • Alkyl/ketone substituents may reduce charge mobility compared to halogenated derivatives but improve film uniformity .

Biological Activity

1,1'- Benzothieno[3,2-b] benzothiophene-2,7-diylbis[1-octanone] (often referred to as BTBT derivative) is a compound of significant interest in organic electronics and materials science. This compound belongs to a class of organic semiconductors known for their unique electronic properties and potential applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.

Chemical Structure

The molecular structure of 1,1'- Benzothieno[3,2-b] benzothiophene-2,7-diylbis[1-octanone] can be represented as follows:

C28H34S4\text{C}_{28}\text{H}_{34}\text{S}_{4}

This compound features a complex arrangement of benzothieno and benzothiophene units which contribute to its electronic properties.

Biological Activity Overview

The biological activity of BTBT derivatives has been explored primarily in the context of their application in electronic devices rather than direct biological effects. However, some studies have indicated potential interactions with biological systems:

  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems.
  • Cellular Interaction : Studies suggest that certain BTBT compounds may interact with cellular membranes, affecting permeability and potentially influencing cellular processes.

Antioxidant Activity

A study conducted by researchers investigating the antioxidant properties of various benzothiophene derivatives found that certain modifications to the BTBT structure enhanced its ability to scavenge free radicals. This is particularly relevant for applications in biomedical fields where oxidative stress plays a role in disease progression.

Semiconductor Properties

Research has demonstrated that BTBT derivatives possess high charge carrier mobility, making them suitable for use in OFETs. For instance:

  • Mobility Measurements : A notable study reported mobilities exceeding 3.0cm2/Vs3.0\,\text{cm}^2/\text{V}\cdot \text{s} under ambient conditions for devices utilizing BTBT derivatives .
  • Stability : These compounds exhibit excellent thermal and chemical stability, which is crucial for practical applications in flexible electronics .

Case Study 1: Organic Field-Effect Transistors (OFETs)

In a comprehensive study on the use of BTBT derivatives in OFETs:

  • Material Used : 2,7-diphenylbenzothieno[3,2-b]benzothiophene (DPh-BTBT).
  • Findings : The OFETs exhibited mobilities up to 2.0cm2/Vs2.0\,\text{cm}^2/\text{V}\cdot \text{s} and maintained performance under varying environmental conditions .
ParameterValue
Mobility2.0cm2/Vs2.0\,\text{cm}^2/\text{V}\cdot \text{s}
StabilityHigh
Environmental ConditionsAmbient

Case Study 2: Photovoltaic Applications

Another study explored the integration of BTBT derivatives into organic photovoltaic cells:

  • Efficiency : Devices achieved power conversion efficiencies exceeding 5%, showcasing the potential for renewable energy applications .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 1,1'-[1]benzothieno[3,2-b][1]benzothiophene derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves copper-mediated intramolecular dehydrogenative coupling reactions to construct the fused benzothieno-benzothiophene core. For example, gram-scale synthesis can be achieved by reacting 2-(benzo[b]thiophen-2-yl)phenol derivatives under optimized conditions (e.g., Cu catalysis, 6 mmol scale), yielding high product purity . Key optimization parameters include:

  • Catalyst loading (e.g., Cu(I) or Cu(II) salts).
  • Solvent selection (polar aprotic solvents enhance reactivity).
  • Temperature control (80–120°C balances yield and side reactions).

Table 1: Example Reaction Conditions

ParameterOptimal Range
Catalyst (Cu)10–15 mol%
SolventDMF or DMSO
Temperature100°C, 12–24 hours

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:
Essential techniques include:

  • X-ray Diffraction (XRD): Resolves molecular packing and polymorphism, particularly in thin films .
  • NMR Spectroscopy (¹H/¹³C): Confirms substitution patterns and purity.
  • UV-Vis and Cyclic Voltammetry: Determines optical bandgap and HOMO/LUMO levels (e.g., bandgap ~3.1 eV for BTBT derivatives) .
  • Mass Spectrometry: Validates molecular weight (NIST databases provide reference spectra) .

Basic: How does this compound function as a semiconductor in organic field-effect transistors (OFETs)?

Answer:
The fused benzothieno[3,2-b]benzothiophene core enables π-π stacking, enhancing charge carrier mobility. Derivatives like DNTT exhibit:

  • High Hole Mobility: Up to 10 cm²/V·s in single-crystal OFETs .
  • Air Stability: Due to low HOMO levels (~-5.3 eV), minimizing oxidation .
  • Reproducibility: Controlled crystallization via solution shearing or thermal annealing .

Advanced: How can polymorphism in thin films be controlled to stabilize metastable phases for improved device performance?

Answer:
Nanoconfinement and flow-enhanced crystallization techniques can stabilize metastable polymorphs. For example:

  • Nanoconfinement: Limits crystal growth to <100 nm domains, favoring high-mobility phases .
  • Solvent Vapor Annealing: Induces phase transitions via controlled solvent exposure.
  • In Situ XRD/GI-WAXS: Monitors real-time structural changes during crystallization .

Table 2: Polymorph Stability Factors

TechniqueMetastable Form StabilityMobility (cm²/V·s)
Nanoconfinement>6 months8.2
Thermal Annealing<1 month5.6

Advanced: What methodologies are used to correlate molecular packing with charge transport properties?

Answer:
Combine experimental and computational approaches:

  • Quantum Chemical Calculations (DFT): Predict charge transfer integrals and reorganization energies .
  • Space-Charge-Limited Current (SCLC) Measurements: Quantify mobility in thin films.
  • Grazing-Incidence XRD: Maps π-stacking distances (e.g., 3.4 Å optimal for BTBT derivatives) .

Advanced: How do substituents (e.g., octanone groups) influence reactivity and regioselectivity in electrophilic substitution reactions?

Answer:
The octanone side chains alter electron density distribution:

  • Local Ionization Energy (I(r)) Maps (DFT): Identify electrophilic attack sites (e.g., C2/C7 positions in benzothieno-furan analogs) .
  • Addition-Elimination Mechanism: Dominates in benzothieno[3,2-b]furan derivatives due to vinylic C=C moieties .

Table 3: Reactivity Descriptors for Key Positions

PositionI(r) (eV)MEP (kcal/mol)
C28.9-12.4
C79.2-10.8

Advanced: How can molecular dynamics (MD) simulations predict nucleation and growth mechanisms in solution-processed films?

Answer:
MD simulations model:

  • Solvent-Molecule Interactions: Evaporation rates affect crystallization pathways.
  • Nucleation Barriers: Free energy profiles identify critical cluster sizes (e.g., 10–20 molecules for BTBT) .
  • Anisotropic Growth: π-Stacking drives 1D growth, aligned with charge transport axes .

Advanced: What strategies mitigate degradation of BTBT derivatives under operational OFET conditions?

Answer:

  • Encapsulation: Atomic layer deposition (ALD) of Al₂O₃ reduces moisture/oxygen ingress .
  • Side-Chain Engineering: Fluorinated alkyl groups enhance thermal stability (T₅₀% degradation >300°C) .
  • In Situ Stability Monitoring: Raman spectroscopy detects oxidative byproducts (e.g., sulfoxides) .

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